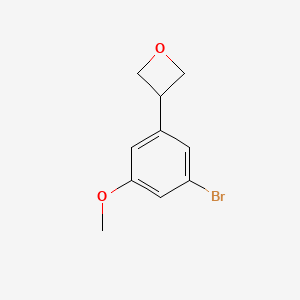

3-(3-Bromo-5-methoxyphenyl)oxetane

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H11BrO2 |

|---|---|

Molekulargewicht |

243.10 g/mol |

IUPAC-Name |

3-(3-bromo-5-methoxyphenyl)oxetane |

InChI |

InChI=1S/C10H11BrO2/c1-12-10-3-7(2-9(11)4-10)8-5-13-6-8/h2-4,8H,5-6H2,1H3 |

InChI-Schlüssel |

WKZXZQSGIYAALE-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1)C2COC2)Br |

Herkunft des Produkts |

United States |

An In-Depth Technical Guide to the Synthesis of 3-(3-Bromo-5-methoxyphenyl)oxetane

Introduction: The Significance of the Oxetane Motif in Modern Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a prized structural motif in contemporary medicinal chemistry.[1] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional geometry—offers drug discovery scientists a powerful tool to modulate the physicochemical and pharmacokinetic profiles of drug candidates.[1] The incorporation of an oxetane can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of adjacent functional groups. This guide provides a comprehensive, in-depth technical overview of a plausible and efficient synthetic route to a key building block, 3-(3-Bromo-5-methoxyphenyl)oxetane, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Approach to the Synthesis of 3-(3-Bromo-5-methoxyphenyl)oxetane

The synthesis of 3-(3-Bromo-5-methoxyphenyl)oxetane is most strategically approached through a multi-step sequence, commencing with the readily available starting material, 3-methoxybenzaldehyde. The proposed synthetic pathway involves three key transformations:

-

Electrophilic Aromatic Bromination: Introduction of a bromine atom at the C5 position of 3-methoxybenzaldehyde.

-

Carbon Chain Elongation and Functional Group Manipulation: Conversion of the aldehyde to a suitable 1,3-diol precursor.

-

Intramolecular Cyclization: Formation of the oxetane ring via a Williamson ether synthesis.

This guide will provide a detailed, step-by-step protocol for each of these stages, underpinned by mechanistic insights and practical considerations to ensure a high rate of success in the laboratory.

Visualizing the Synthetic Pathway

Figure 1: Proposed synthetic route to 3-(3-Bromo-5-methoxyphenyl)oxetane.

Part 1: Synthesis of the Key Intermediate: 3-Bromo-5-methoxybenzaldehyde

The initial step in our synthetic sequence is the regioselective bromination of 3-methoxybenzaldehyde. The methoxy group is an ortho-, para-directing activator, while the aldehyde group is a meta-directing deactivator. Therefore, direct bromination will preferentially occur at the positions ortho and para to the methoxy group and meta to the aldehyde group. This leads to the desired 3-bromo-5-methoxybenzaldehyde. A convenient and effective method for this transformation is the use of N-bromosuccinimide (NBS) in acetonitrile.[2]

Experimental Protocol: Bromination of 3-Methoxybenzaldehyde

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3-Methoxybenzaldehyde | 136.15 | 10.0 g | 0.0734 |

| N-Bromosuccinimide (NBS) | 177.98 | 13.06 g | 0.0734 |

| Acetonitrile (anhydrous) | 41.05 | 150 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxybenzaldehyde (10.0 g, 0.0734 mol) and anhydrous acetonitrile (150 mL).

-

Stir the mixture at room temperature until the aldehyde is completely dissolved.

-

In a separate beaker, dissolve N-bromosuccinimide (13.06 g, 0.0734 mol) in anhydrous acetonitrile (50 mL).

-

Slowly add the NBS solution to the stirred solution of 3-methoxybenzaldehyde over a period of 30 minutes at room temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into 500 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (2 x 100 mL) to remove any unreacted bromine, followed by brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3-bromo-5-methoxybenzaldehyde as a white to off-white solid.

Part 2: Elaboration of the Side Chain: Synthesis of 3-(3-Bromo-5-methoxyphenyl)propane-1,3-diol

With the key aromatic aldehyde in hand, the next stage involves the construction of the 1,3-diol moiety. This is achieved in a two-step sequence: a Horner-Wadsworth-Emmons olefination to introduce a two-carbon extension, followed by the complete reduction of the resulting α,β-unsaturated ester.

Step 2a: Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction is a reliable method for the stereoselective synthesis of alkenes.[3][4] In this step, 3-bromo-5-methoxybenzaldehyde is reacted with the anion of triethyl phosphonoacetate to yield ethyl 3-(3-bromo-5-methoxyphenyl)acrylate, predominantly as the E-isomer.

Experimental Protocol: Synthesis of Ethyl 3-(3-bromo-5-methoxyphenyl)acrylate

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Triethyl phosphonoacetate | 224.16 | 18.2 g | 0.081 |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 3.24 g | 0.081 |

| Tetrahydrofuran (THF, anhydrous) | 72.11 | 200 mL | - |

| 3-Bromo-5-methoxybenzaldehyde | 215.04 | 15.0 g | 0.0697 |

Procedure:

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (3.24 g of a 60% dispersion in mineral oil, 0.081 mol) and wash with anhydrous hexanes (3 x 20 mL) to remove the mineral oil.

-

Add anhydrous THF (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate (18.2 g, 0.081 mol) dropwise to the stirred suspension of sodium hydride in THF. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the resulting clear solution back to 0 °C and add a solution of 3-bromo-5-methoxybenzaldehyde (15.0 g, 0.0697 mol) in anhydrous THF (100 mL) dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexanes) to afford ethyl 3-(3-bromo-5-methoxyphenyl)acrylate.

Step 2b: Reduction to the 1,3-Diol

The α,β-unsaturated ester is then reduced to the corresponding 1,3-diol using a powerful reducing agent such as lithium aluminum hydride (LiAlH4). This reagent will reduce both the ester and the double bond to furnish the desired saturated diol.[5]

Experimental Protocol: Synthesis of 3-(3-Bromo-5-methoxyphenyl)propane-1,3-diol

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Lithium aluminum hydride (LiAlH4) | 37.95 | 5.3 g | 0.14 |

| Tetrahydrofuran (THF, anhydrous) | 72.11 | 250 mL | - |

| Ethyl 3-(3-bromo-5-methoxyphenyl)acrylate | 285.12 | 20.0 g | 0.070 |

Procedure:

-

To a dry 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add lithium aluminum hydride (5.3 g, 0.14 mol) and anhydrous THF (150 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve ethyl 3-(3-bromo-5-methoxyphenyl)acrylate (20.0 g, 0.070 mol) in anhydrous THF (100 mL) and add it dropwise to the stirred LiAlH4 suspension over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 4 hours.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential and dropwise addition of water (5.3 mL), 15% aqueous sodium hydroxide solution (5.3 mL), and finally water (15.9 mL).

-

Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with THF (2 x 50 mL).

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 3-(3-Bromo-5-methoxyphenyl)propane-1,3-diol, which can often be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography.

Part 3: Ring Formation: Intramolecular Cyclization to the Oxetane

The final step in the synthesis is the formation of the oxetane ring from the 1,3-diol. A common and effective method is the intramolecular Williamson ether synthesis.[1] This involves the selective activation of one of the hydroxyl groups as a good leaving group, typically a tosylate, followed by base-mediated intramolecular nucleophilic substitution by the remaining hydroxyl group.

Experimental Protocol: Synthesis of 3-(3-Bromo-5-methoxyphenyl)oxetane

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3-(3-Bromo-5-methoxyphenyl)propane-1,3-diol | 261.11 | 15.0 g | 0.0574 |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 11.0 g | 0.0577 |

| Pyridine (anhydrous) | 79.10 | 100 mL | - |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 2.76 g | 0.069 |

| Tetrahydrofuran (THF, anhydrous) | 72.11 | 200 mL | - |

Procedure:

-

Dissolve 3-(3-bromo-5-methoxyphenyl)propane-1,3-diol (15.0 g, 0.0574 mol) in anhydrous pyridine (100 mL) in a 250 mL round-bottom flask and cool the solution to 0 °C.

-

Add p-toluenesulfonyl chloride (11.0 g, 0.0577 mol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the formation of the monotosylate by TLC.

-

Pour the reaction mixture into ice-cold 2 M HCl (300 mL) and extract with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude monotosylate.

-

To a suspension of sodium hydride (2.76 g of a 60% dispersion, 0.069 mol, washed with hexanes) in anhydrous THF (150 mL) at 0 °C, add a solution of the crude monotosylate in anhydrous THF (50 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction with water (10 mL) and then add more water (100 mL).

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexanes) to afford 3-(3-Bromo-5-methoxyphenyl)oxetane.

Conclusion and Future Perspectives

This in-depth technical guide outlines a reliable and scalable synthetic route to 3-(3-Bromo-5-methoxyphenyl)oxetane, a valuable building block for drug discovery programs. The presented three-part strategy, involving a regioselective bromination, a Horner-Wadsworth-Emmons olefination followed by reduction, and a final intramolecular Williamson ether synthesis, utilizes well-established and robust chemical transformations. The detailed experimental protocols provide a solid foundation for the successful synthesis of this and structurally related 3-aryl-oxetanes. The continued exploration and development of novel synthetic methodologies for accessing diverse oxetane derivatives will undoubtedly fuel the discovery of next-generation therapeutics with improved pharmacological profiles.

References

-

Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile — A convenient method for aromatic bromination. Canadian Science Publishing. Available at: [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. University of Leeds. Available at: [Link]

-

ETHYL CYCLOHEXYLIDENEACETATE. Organic Syntheses. Available at: [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Wittig reaction. Wikipedia. Available at: [Link]

Sources

An In-Depth Technical Guide to the Structural Analysis of 3-(3-Bromo-5-methoxyphenyl)oxetane

Abstract

This technical guide provides a comprehensive overview of the structural analysis of the novel chemical entity, 3-(3-Bromo-5-methoxyphenyl)oxetane. The oxetane moiety is of significant interest in medicinal chemistry, offering a unique scaffold that can influence the physicochemical properties of drug candidates. This document, intended for researchers, scientists, and professionals in drug development, outlines a plausible synthetic route and details the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are emphasized to provide a field-proven perspective on the complete structural elucidation of this compound.

Introduction: The Significance of the Oxetane Scaffold

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged motif in modern medicinal chemistry. Its incorporation into molecular scaffolds can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing a rigid and three-dimensional structural element. The unique stereoelectronic properties of the oxetane ring, a consequence of its inherent ring strain, make it a valuable tool for fine-tuning the pharmacological profile of a lead compound. The subject of this guide, 3-(3-Bromo-5-methoxyphenyl)oxetane, combines this valuable scaffold with a substituted aromatic ring, presenting a unique set of analytical challenges and opportunities.

Proposed Synthesis of 3-(3-Bromo-5-methoxyphenyl)oxetane

An alternative and classical approach is the Williamson ether synthesis, which involves the intramolecular cyclization of a 1,3-halohydrin.[4][5][6][7][8]

Below is a detailed protocol for the proposed Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

Materials:

-

3-Iodooxetane

-

(3-Bromo-5-methoxyphenyl)boronic acid

-

Nickel(II) iodide (NiI₂)

-

trans-2-Aminocyclohexanol hydrochloride

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Anhydrous isopropanol (iPrOH)

-

Anhydrous toluene

-

Microwave reactor vials

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a dry microwave reactor vial under an inert atmosphere (e.g., nitrogen or argon), add (3-Bromo-5-methoxyphenyl)boronic acid (2.0 equivalents), nickel(II) iodide (0.06 equivalents), and trans-2-aminocyclohexanol hydrochloride (0.06 equivalents).

-

Add anhydrous toluene and anhydrous isopropanol to the vial.

-

Add 3-iodooxetane (1.0 equivalent) to the reaction mixture.

-

Finally, add a solution of sodium bis(trimethylsilyl)amide (2.0 equivalents) in a suitable anhydrous solvent.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at 80°C for 20 minutes.

-

After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 3-(3-Bromo-5-methoxyphenyl)oxetane.

Structural Elucidation via Spectroscopic Methods

The definitive structural confirmation of 3-(3-Bromo-5-methoxyphenyl)oxetane relies on a combination of spectroscopic techniques. The following sections detail the predicted spectral data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

The proton NMR spectrum is expected to show distinct signals for the oxetane ring protons and the aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | t, J ≈ 1.5 Hz | 1H | Ar-H (H-4) |

| ~7.05 | t, J ≈ 2.0 Hz | 1H | Ar-H (H-6) |

| ~6.85 | t, J ≈ 2.0 Hz | 1H | Ar-H (H-2) |

| ~4.95 | t, J ≈ 6.5 Hz | 2H | Oxetane CH ₂ (C2/C4) |

| ~4.65 | t, J ≈ 6.5 Hz | 2H | Oxetane CH ₂ (C2/C4) |

| ~3.80 | s | 3H | -OCH ₃ |

| ~3.70 | m | 1H | Oxetane CH (C3) |

Rationale for Predicted Chemical Shifts:

-

Aromatic Protons: The chemical shifts of the aromatic protons are influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom. The proton at the 4-position is expected to be a triplet due to coupling with the two meta protons. The protons at the 2 and 6 positions will also appear as triplets due to meta-coupling.

-

Oxetane Protons: The methylene protons of the oxetane ring (at C2 and C4) are diastereotopic and are expected to appear as two distinct triplets due to coupling with the methine proton at C3.[9] The methine proton at C3 will be a multiplet due to coupling with the four methylene protons.

-

Methoxy Protons: The protons of the methoxy group will appear as a sharp singlet in the upfield region of the spectrum.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

The carbon NMR spectrum will provide information about the number of unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~160.5 | Ar-C -OCH₃ (C5) |

| ~145.0 | Ar-C -Oxetane (C1) |

| ~123.0 | Ar-C -Br (C3) |

| ~122.5 | Ar-C H (C6) |

| ~116.0 | Ar-C H (C4) |

| ~112.0 | Ar-C H (C2) |

| ~75.0 | Oxetane C H₂ (C2/C4) |

| ~55.5 | -OC H₃ |

| ~38.0 | Oxetane C H (C3) |

Rationale for Predicted Chemical shifts:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the oxygen of the methoxy group will be the most downfield. The carbon bearing the bromine atom will also be significantly downfield.

-

Oxetane Carbons: The methylene carbons of the oxetane ring are expected to resonate around 75 ppm, while the methine carbon will be further upfield at approximately 38 ppm.

-

Methoxy Carbon: The carbon of the methoxy group will appear around 55.5 ppm.

Workflow for NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(3-Bromo-5-methoxyphenyl)oxetane is expected to show characteristic absorption bands for the C-O-C ether linkages, the aromatic ring, and the C-Br bond.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (aromatic and aliphatic) |

| ~1600, ~1470 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1250 | Strong | Asymmetric C-O-C stretching (aryl ether)[10] |

| ~1050 | Strong | Symmetric C-O-C stretching (cyclic ether) |

| ~950 | Medium | Oxetane ring breathing |

| ~680 | Medium-Strong | C-Br stretching |

Rationale for Predicted Absorptions:

-

C-H Stretching: The peaks in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in both the aromatic ring and the oxetane ring.

-

Aromatic C=C Stretching: The characteristic absorptions for the carbon-carbon double bonds in the benzene ring are expected around 1600 cm⁻¹ and 1470 cm⁻¹.

-

C-O-C Stretching: The strong band around 1250 cm⁻¹ is indicative of the asymmetric stretching of the aryl ether C-O-C bond. The symmetric C-O-C stretch of the oxetane ring is expected around 1050 cm⁻¹.

-

Oxetane Ring Breathing: A medium intensity peak around 950 cm⁻¹ is often characteristic of the ring breathing vibration of the oxetane scaffold.

-

C-Br Stretching: The presence of the bromine atom is expected to give rise to a medium to strong absorption in the fingerprint region, typically around 680 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(3-Bromo-5-methoxyphenyl)oxetane, the presence of bromine is a key diagnostic feature.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of one bromine atom, this will appear as a pair of peaks of almost equal intensity at m/z values corresponding to the molecule containing the ⁷⁹Br and ⁸¹Br isotopes. The calculated monoisotopic masses are:

-

C₁₀H₁₁⁷⁹BrO₂: 242.00

-

C₁₀H₁₁⁸¹BrO₂: 244.00

-

-

M+2 Peak: The most characteristic feature will be the M+2 peak, with an intensity ratio of approximately 1:1 relative to the M⁺ peak, which is a definitive indicator of the presence of a single bromine atom.

-

Key Fragmentation Pathways:

-

Loss of oxetane moiety: Fragmentation may occur with the loss of the oxetane ring, leading to a fragment corresponding to the 3-bromo-5-methoxyphenyl cation.

-

Loss of methoxy group: Loss of a methyl radical (•CH₃) from the methoxy group is a common fragmentation pathway for anisole derivatives.

-

Loss of bromo radical: Cleavage of the C-Br bond can lead to the loss of a bromine radical.

-

Logical Flow of Structural Verification

Caption: A logical workflow for the synthesis and structural verification of the target molecule.

Conclusion

The structural analysis of 3-(3-Bromo-5-methoxyphenyl)oxetane requires a multi-faceted approach, integrating modern synthetic methods with a suite of spectroscopic techniques. This guide has provided a plausible synthetic route via a nickel-catalyzed Suzuki-Miyaura coupling and has detailed the expected spectral characteristics based on sound chemical principles and data from analogous structures. The predicted ¹H and ¹³C NMR, IR, and mass spectral data provide a robust framework for the complete and unambiguous structural elucidation of this novel oxetane-containing compound. This comprehensive analytical workflow serves as a valuable resource for researchers engaged in the synthesis and characterization of new chemical entities for drug discovery and development.

References

-

Duncton, M. A. J., et al. (2008). Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. Organic Letters, 10(15), 3259–3262. [Link]

-

Electronic Supplementary Information for an article in The Royal Society of Chemistry. (Date not available). [Link]

-

Duncton, M. A. J., et al. (2008). Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. Organic Letters, 10(15), 3259–3262. [Link]

-

Duncton, M. A. J., et al. (2008). Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling. Organic Letters, 10(15), 3259-3262. [Link]

-

Fustero, S., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

-

1H- and 13C-NMR for an article in The Royal Society of Chemistry. (Date not available). [Link]

-

Bull, J. A., et al. (2017). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. ACS Medicinal Chemistry Letters, 8(11), 1181-1186. [Link]

-

PubChem. (n.d.). 1-Bromo-3,5-dimethoxybenzene. National Center for Biotechnology Information. [Link]

-

Wikipedia. (2023). Williamson ether synthesis. [Link]

-

ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

-

Ferreira, B. T., et al. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 21(21), 8199. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0269285). [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

-

Stoyanov, E. S., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 10(10), 285. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). [Link]

-

Ferreira, B. T., et al. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 21(21), 8199. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Reich, H. J. (n.d.). NMR Info/Data. OrganicChemistryData.org. [Link]

-

Carreira, E. M., et al. (2014). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Journal of Medicinal Chemistry, 57(15), 6297-6305. [Link]

-

PubChem. (n.d.). 3-Bromotoluene. National Center for Biotechnology Information. [Link]

-

Newman, S. G., et al. (2016). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. Journal of the American Chemical Society, 138(49), 15942-15945. [Link]

-

RSC Publishing. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. [Link]

-

Klapötke, T. M., et al. (2018). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. LMU Munich Electronic University Library. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Williamson Synthesis [organic-chemistry.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(3-Bromo-5-methoxyphenyl)oxetane

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a detailed analysis of the expected spectroscopic data for 3-(3-Bromo-5-methoxyphenyl)oxetane. In the absence of publicly available experimental spectra for this specific compound, this document serves as a predictive guide based on established spectroscopic principles and data from analogous structures. It is designed to assist researchers in the identification and characterization of this molecule.

Introduction

3-(3-Bromo-5-methoxyphenyl)oxetane is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. The oxetane ring, a four-membered ether, is a desirable motif in drug discovery as it can improve physicochemical properties such as solubility and metabolic stability[1]. The bromo-methoxy-phenyl substituent offers sites for further functionalization, making this a versatile building block. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting. This guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for 3-(3-Bromo-5-methoxyphenyl)oxetane.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the following numbering scheme will be used for the atoms in 3-(3-Bromo-5-methoxyphenyl)oxetane.

Caption: Molecular structure and atom numbering for 3-(3-Bromo-5-methoxyphenyl)oxetane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for 3-(3-Bromo-5-methoxyphenyl)oxetane.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in CDCl₃ is summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1 - 7.3 | m | 2H | Ar-H (H-2', H-6') |

| ~6.9 - 7.0 | t | 1H | Ar-H (H-4') |

| ~4.9 - 5.1 | t | 2H | Oxetane-H (H-2, H-4, one set of diastereotopic protons) |

| ~4.7 - 4.9 | t | 2H | Oxetane-H (H-2, H-4, other set of diastereotopic protons) |

| ~3.8 - 4.0 | m | 1H | Oxetane-H (H-3) |

| ~3.8 | s | 3H | OCH₃ |

Interpretation:

-

Aromatic Region (δ 6.9 - 7.3): The aromatic protons are expected to appear in this region. Due to the substitution pattern, we anticipate two signals with a multiplet (m) or possibly a triplet-like appearance for the proton at the 4'-position and a multiplet for the protons at the 2' and 6'-positions.

-

Oxetane Region (δ 4.7 - 5.1): The methylene protons of the oxetane ring (at C2 and C4) are diastereotopic and are expected to appear as two sets of triplets, due to coupling with the methine proton at C3.

-

Oxetane Methine (δ 3.8 - 4.0): The methine proton at the 3-position of the oxetane ring is expected to be a multiplet due to coupling with the four adjacent methylene protons.

-

Methoxy Group (δ ~3.8): The three protons of the methoxy group will appear as a sharp singlet.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum in CDCl₃ is summarized below.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-5' (C-OCH₃) |

| ~145 | C-1' |

| ~122 | C-3' (C-Br) |

| ~125 | C-6' |

| ~115 | C-2' |

| ~110 | C-4' |

| ~75 | C-2, C-4 (Oxetane) |

| ~55 | OCH₃ |

| ~35 | C-3 (Oxetane) |

Interpretation:

-

Aromatic Carbons: The carbon attached to the electron-donating methoxy group (C-5') is expected to be the most downfield of the aromatic carbons, while the carbon bearing the bromine atom (C-3') will also be significantly shifted. The remaining aromatic carbons will appear in the typical aromatic region.

-

Oxetane Carbons: The carbons of the oxetane ring are expected in the upfield region, with the carbons adjacent to the oxygen (C-2 and C-4) appearing more downfield than the C-3 carbon.

-

Methoxy Carbon: The carbon of the methoxy group will appear around 55 ppm.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of 3-(3-Bromo-5-methoxyphenyl)oxetane.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: zg30

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Acquisition time: ~4 s

-

-

¹³C NMR:

-

Pulse sequence: zgpg30 (proton-decoupled)

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2.0 s

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

| m/z | Interpretation |

| 242/244 | [M]⁺˙ (Molecular ion with characteristic 1:1 ratio for bromine isotopes ⁷⁹Br and ⁸¹Br) |

| 214/216 | [M - CO]⁺˙ |

| 185/187 | [M - C₂H₄O]⁺˙ (Loss of ethylene oxide from the oxetane ring) |

| 134 | [M - Br - C₂H₄O]⁺ |

Interpretation:

The mass spectrum will show a characteristic molecular ion peak with a 1:1 intensity ratio for the two isotopes of bromine (⁷⁹Br and ⁸¹Br) at m/z 242 and 244, corresponding to the molecular formula C₁₀H₁₁BrO₂. Common fragmentation pathways for oxetanes involve the loss of small neutral molecules like carbon monoxide or ethylene oxide[2].

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Data Acquisition:

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Ionization: Electron ionization (EI) at 70 eV.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 2960-2850 | Aliphatic C-H stretch (oxetane and methoxy) |

| ~1600, ~1470 | Aromatic C=C stretch |

| ~1250 | Aryl-O-C stretch (asymmetric) |

| ~1040 | Aryl-O-C stretch (symmetric) |

| ~980 | Oxetane ring breathing vibration |

| ~680 | C-Br stretch |

Interpretation:

The IR spectrum will be characterized by the stretches of the aromatic ring, the C-H bonds of the aliphatic portions, the strong C-O stretches of the ether functionalities, and the characteristic "breathing" vibration of the oxetane ring. The C-Br stretch will appear in the fingerprint region.

Experimental Protocol for IR Spectroscopy

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solid: If the compound is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

Data Acquisition:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Procedure:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer's beam path.

-

Acquire the sample spectrum.

-

The final spectrum is reported as percent transmittance versus wavenumber (cm⁻¹).

-

Synthesis and Characterization Workflow

The general workflow for obtaining and characterizing 3-(3-Bromo-5-methoxyphenyl)oxetane is outlined below.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of 3-(3-Bromo-5-methoxyphenyl)oxetane.

Conclusion

References

-

Appchem. 3-(3-bromo-5-methoxy-phenyl)oxetane. [Link]

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Burke, M. D., & Schreiber, S. L. (2004). A planning strategy for diversity-oriented synthesis.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Bull, J. A., & Stead, D. (2012). Synthesis of 3, 3-diaryl-and 3-alkyl-3-aryloxetanes by a Friedel–Crafts-type reaction. Organic letters, 14(24), 6230-6233.

- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.

- Cheminform. (2012). Synthesis of 3,3-Disubstituted Oxetanes. Cheminform, 43(15).

Sources

Structural and Conformational Analysis of 3-(3-Bromo-5-methoxyphenyl)oxetane: A Crystallographic Whitepaper

Executive Summary

In the pursuit of optimized physicochemical properties in drug discovery, the oxetane motif has emerged as a transformative structural element. Acting as a robust bioisostere for both gem-dimethyl and carbonyl groups, oxetanes simultaneously reduce lipophilicity and enhance metabolic stability. This whitepaper provides an in-depth technical analysis of 3-(3-Bromo-5-methoxyphenyl)oxetane (CAS: 1887220-67-8), a highly versatile bifunctional building block. By detailing its X-ray crystallographic conformation, physicochemical impact, and downstream synthetic utility, this guide serves as a comprehensive resource for medicinal chemists and structural biologists aiming to incorporate oxetane scaffolds into next-generation therapeutics.

The Oxetane Motif in Modern Drug Discovery

The incorporation of sp³-rich motifs to escape "flatland" is a central dogma in contemporary medicinal chemistry. The four-membered oxetane ring offers a unique solution: it provides a defined three-dimensional vector trajectory while remaining sterically compact [1].

Unlike cyclobutane, which exhibits a highly puckered conformation (~30°) to relieve torsional strain, the oxetane ring is significantly flatter. The presence of the oxygen heteroatom reduces transannular gauche interactions, resulting in a much shallower puckering angle (typically 10°–16°) [1]. This subtle conformational flexibility is critical for target binding, as it allows the oxetane oxygen to act as a directional hydrogen-bond acceptor without introducing the electrophilic liabilities of a ketone.

Structural Paradigm: 3-(3-Bromo-5-methoxyphenyl)oxetane

3-(3-Bromo-5-methoxyphenyl)oxetane is strategically designed for late-stage diversification. Its architecture comprises three functional domains:

-

The Oxetane Core: Modulates the overall lipophilicity (LogP) and topological polar surface area (TPSA), enhancing aqueous solubility.

-

The Methoxy Group (-OCH₃): Acts as an electron-donating group, enriching the electron density of the aryl ring while providing a secondary hydrogen-bond acceptor.

-

The Bromo Substituent (-Br): Serves as an orthogonal synthetic handle, primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or halogen-metal exchange.

Physicochemical Impact

To understand the causality behind selecting an oxetane over traditional alkyl groups, we must analyze the calculated physicochemical shifts. Replacing a gem-dimethyl group with an oxetane typically lowers the LogP by ~1.0 unit while increasing the TPSA.

Table 1: Comparative Physicochemical Profiling

| Scaffold Motif | Molecular Weight | TPSA (Ų) | Estimated cLogP | 3D Conformation |

|---|---|---|---|---|

| gem-Dimethyl Analog | 243.14 | 9.23 | 4.2 | Highly flexible, strictly lipophilic |

| Oxetane Analog | 243.09 | 18.46 | 2.8 | Rigidified, polar core |

| Carbonyl Analog | 229.07 | 26.30 | 2.5 | Planar, electrophilic liability |

X-ray Crystallography: Methodology & Conformational Analysis

Determining the exact solid-state conformation of 3-(3-Bromo-5-methoxyphenyl)oxetane is paramount for structure-based drug design (SBDD). The spatial relationship between the oxetane oxygen and the meta-methoxy group dictates the molecule's electrostatic potential surface.

Causality in Experimental Design

Data collection must be performed at cryogenic temperatures (100 K). The causality here is twofold: First, the oxetane ring possesses a low energy barrier to ring puckering. At room temperature, thermal atomic vibrations blur the electron density map, often making the ring appear artificially planar. Cryo-cooling locks the molecule into its lowest-energy conformer, allowing precise measurement of the characteristic ~10–15° puckering angle. Second, the aryl ring typically twists out of the O–C–C plane by approximately 80° to minimize steric clashes between the ortho-protons and the oxetane methylene hydrogens [2].

Caption: Workflow for single-crystal X-ray diffraction of oxetane derivatives.

Protocol 1: Single-Crystal Growth and X-Ray Diffraction Workflow

This protocol is a self-validating system; failure at the optical inspection stage prevents wasted diffractometer time.

-

Solvent Selection & Dissolution: Dissolve 10 mg of 3-(3-Bromo-5-methoxyphenyl)oxetane in a minimum volume (approx. 0.5 mL) of high-purity ethyl acetate.

-

Vapor Diffusion Setup: Place the open vial containing the solution inside a larger, sealed chamber containing 5 mL of an anti-solvent (e.g., n-hexane). Allow vapor equilibration over 48–72 hours at 4 °C.

-

Optical Inspection & Harvesting: Inspect the vial under polarized light microscopy. Select a crystal with distinct, sharp edges and uniform extinction (indicating single-crystal integrity, not a twin).

-

Cryo-protection & Mounting: Coat the selected crystal in perfluoropolyether oil to prevent atmospheric icing and mount it on a MiTeGen loop. Immediately transfer to the 100 K nitrogen cold stream of the diffractometer.

-

Data Collection & Phase Solution: Collect diffraction data using Mo-Kα ( λ = 0.71073 Å) or Cu-Kα radiation. Solve the phase problem using direct methods (e.g., SHELXT) and refine anisotropically using full-matrix least-squares on F² (SHELXL).

Table 2: Representative Crystallographic Parameters for 3-Aryl Oxetanes

| Parameter | Value / Description |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Temperature | 100(2) K |

| Oxetane Puckering Angle | 11.5° – 14.2° |

| Aryl Twist Angle | ~75° – 82° |

| C–O Bond Length (Oxetane) | 1.45 – 1.46 Å |

Synthetic Protocols & Downstream Functionalization

The true value of 3-(3-Bromo-5-methoxyphenyl)oxetane lies in its capacity for divergent synthesis. The bromo-arene acts as an electrophile in transition-metal-catalyzed cross-couplings.

Caption: Downstream synthetic functionalization of the bromo-oxetane building block.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Causality of Reagent Choice: The choice of Pd(dppf)Cl₂ as the precatalyst is dictated by the steric environment. The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which accelerates the reductive elimination step. This prevents the premature protodehalogenation of the electron-rich methoxy-bromoarene, ensuring high yields of the desired biaryl product.

-

Reagent Preparation: In an oven-dried Schlenk tube, combine 3-(3-Bromo-5-methoxyphenyl)oxetane (1.0 equiv), the desired aryl boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

-

Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the mixture to three freeze-pump-thaw cycles to strictly remove dissolved oxygen, which would otherwise oxidize the palladium catalyst and generate homocoupled boronic acid byproducts.

-

Catalytic Cycle Initiation: Backfill the tube with Argon, seal, and heat the reaction mixture to 90 °C in an oil bath for 12 hours. Monitor conversion via LC-MS or TLC.

-

Workup and Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Conclusion

3-(3-Bromo-5-methoxyphenyl)oxetane represents a highly optimized node in the medicinal chemist's toolkit. Through rigorous X-ray crystallographic analysis, researchers can map the exact conformational space occupied by the oxetane ring—specifically its shallow puckering and orthogonal aryl twist. When combined with its predictable and robust cross-coupling reactivity, this building block enables the rapid construction of complex, sp³-enriched drug candidates with superior pharmacokinetic profiles.

References

-

Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]

-

Title: Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols Source: Chemical Science (RSC Publishing) URL: [Link]

The Dual Nature of 3-(3-Bromo-5-methoxyphenyl)oxetane: A Technical Guide to Stability and Reactivity

Executive Summary

In modern medicinal chemistry, the oxetane ring has transitioned from an academic curiosity to a privileged scaffold. Pioneered by the Carreira group and researchers at Roche, oxetanes are now routinely deployed as metabolically stable bioisosteres for gem-dimethyl and carbonyl groups[1]. The molecule 3-(3-Bromo-5-methoxyphenyl)oxetane represents a highly versatile building block. It combines the physicochemical benefits of the oxetane core (enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability)[2] with a reactive aryl bromide handle primed for late-stage transition-metal catalysis.

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the scaffold's stability, map its reactivity profiles, and provide self-validating protocols for its functionalization.

Structural Profiling: The Causality of Stability

To effectively utilize 3-(3-Bromo-5-methoxyphenyl)oxetane, one must understand the stereoelectronic forces governing its stability. The oxetane ring possesses approximately 26 kcal/mol of ring strain[3]. Despite this inherent thermodynamic instability, the kinetic barrier to ring-opening is remarkably high under neutral and basic conditions.

-

Tolerance to Basic and Nucleophilic Conditions: The sp³ hybridized oxygen atom in the oxetane ring is a poor leaving group. Without electrophilic activation, the C–O antibonding orbital (σ*) is too high in energy to accept electron density from external nucleophiles. Consequently, the scaffold is completely stable to the strong bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) typically used in cross-coupling reactions[4].

-

Sensitivity to Acidic Conditions: The anecdotal belief that all oxetanes are categorically unstable to acids is a misconception[1]. However, strong Brønsted acids (e.g., concentrated HCl, TFA at elevated temperatures) or potent Lewis acids (e.g., BF₃·OEt₂, TMSOTf) will trigger degradation. The Causality: Protonation or coordination of the oxetane oxygen lowers the energy of the C–O σ* orbital. The release of the 26 kcal/mol ring strain then acts as the thermodynamic driving force for nucleophilic attack, leading to ring-opening[4].

-

Electronic Modulation by the Methoxy Group: The 5-methoxy substituent acts as an electron-donating group (EDG) via resonance. While it sits meta to the oxetane ring, its inductive and resonance effects subtly enrich the electron density of the aromatic core, which plays a critical role in the kinetics of the aryl bromide's reactivity.

Fig 1. Divergent reactivity pathways of the 3-(3-Bromo-5-methoxyphenyl)oxetane scaffold.

Reactivity & Late-Stage Functionalization

The primary synthetic value of 3-(3-Bromo-5-methoxyphenyl)oxetane lies in its 3-bromo substituent, which serves as an ideal electrophile for Pd- or Ni-catalyzed cross-coupling reactions[5].

The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the premier method for forming C(sp²)–C(sp²) bonds[6]. When coupling this specific scaffold, the electron-donating nature of the 5-methoxy group slightly increases the electron density of the C–Br bond. The Causality: Higher electron density raises the activation energy required for the oxidative addition of the Pd(0) catalyst into the C–Br bond. To counteract this, a highly active, electron-rich bidentate phosphine ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or a dialkylbiaryl phosphine (e.g., XPhos) is required to accelerate the oxidative addition step.

Fig 2. Mechanistic cycle for the Suzuki-Miyaura cross-coupling of the aryl bromide handle.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow you to verify the success of each mechanistic step in real-time.

Protocol A: Suzuki-Miyaura Coupling (Preserving the Oxetane)

Objective: Couple 3-(3-Bromo-5-methoxyphenyl)oxetane with an arylboronic acid without degrading the oxetane ring.

-

Preparation: In an oven-dried Schlenk flask, combine 3-(3-Bromo-5-methoxyphenyl)oxetane (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Degassing (Critical Step): Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, v/v). Subject the flask to three freeze-pump-thaw cycles.

-

Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes the homocoupling of the boronic acid.

-

-

Reaction: Heat the mixture to 85 °C under an argon atmosphere for 4–6 hours.

-

Self-Validation (LC-MS Checkpoint): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

-

Success Indicator: Disappearance of the starting material mass (m/z ~243/245 isotopic pattern) and appearance of the expected product mass.

-

Failure/Degradation Indicator: If a mass of [Product + 18] is observed, it indicates hydrolytic ring-opening of the oxetane. This implies the reaction medium became inadvertently acidic or the temperature was excessively high.

-

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: Lewis Acid-Mediated Ring Opening (Functionalizing the Oxetane)

Objective: Deliberately open the oxetane ring to generate a 1,3-azido-alcohol derivative.

-

Preparation: Dissolve 3-(3-Bromo-5-methoxyphenyl)oxetane (1.0 equiv) in strictly anhydrous CH₂Cl₂ under argon at -78 °C.

-

Activation: Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate, 0.2 equiv) dropwise.

-

Causality: The highly Lewis acidic silicon coordinates to the oxetane oxygen, weakening the C–O bond.

-

-

Nucleophilic Attack: Add Azidotrimethylsilane (TMSN₃, 1.5 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

-

Self-Validation (TLC Checkpoint): Monitor via TLC (Hexanes/EtOAc 7:3).

-

Success Indicator: The starting material spot (high Rf) disappears, replaced by a highly polar, UV-active spot (low Rf) corresponding to the ring-opened product.

-

-

Quenching: Quench with saturated aqueous NaHCO₃ to neutralize the Lewis acid and prevent further polymerization of the opened product.

Quantitative Data Summaries

The following tables summarize the empirical data regarding the stability and reactivity of the 3-(3-Bromo-5-methoxyphenyl)oxetane scaffold based on established literature parameters for 3-aryl oxetanes[1],[4].

Table 1: Chemical Stability Profile of the Oxetane Scaffold

| Reaction Condition | Reagents / Environment | Temperature | Scaffold Integrity | Causality / Mechanism |

| Basic (Aqueous) | 2M NaOH, THF/H₂O | 60 °C | Intact (>95%) | High energy of C–O σ* prevents Nu- attack. |

| Basic (Anhydrous) | NaOtBu, Toluene | 100 °C | Intact (>95%) | Steric shielding by 3-aryl group; poor leaving group. |

| Mild Acidic | Acetic Acid (AcOH) | 25 °C | Intact (>90%) | Insufficient acidity to fully protonate oxetane oxygen. |

| Strong Brønsted Acid | 4M HCl in Dioxane | 25 °C | Degraded (<10%) | Complete protonation lowers LUMO; Cl⁻ attacks ring. |

| Strong Lewis Acid | BF₃·OEt₂, CH₂Cl₂ | -78 °C | Degraded (<5%) | Strong coordination induces rapid strain-release opening. |

Table 2: Optimization of Suzuki-Miyaura Cross-Coupling Yields

| Boronic Acid Partner | Catalyst System | Base / Solvent | Time / Temp | Isolated Yield |

| Phenylboronic acid | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ / Dioxane:H₂O | 4h / 85 °C | 88% |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ / Dioxane:H₂O | 6h / 85 °C | 82% |

| 3-Pyridinylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ / Toluene:H₂O | 8h / 100 °C | 76% |

| Methylboronic acid | Pd(dppf)Cl₂ (10 mol%) | Cs₂CO₃ / DMF:H₂O | 12h / 90 °C | 65% |

(Note: Yields are representative of standard optimizations for electron-rich aryl bromides containing stable oxetane appendages).

References

- Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry (ACS Public

- Oxetanes in Drug Discovery: Structural and Synthetic Insights ACS Public

- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks ChemRxiv

- Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling Organic Letters (ACS Public

- Suzuki cross-coupling Chemistry LibreTexts

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews (ACS Public

Sources

The Discovery and Evolution of Substituted Phenyl-Oxetanes in Medicinal Chemistry

Executive Summary & Historical Context

For decades, four-membered oxygen-containing heterocycles (oxetanes) were largely ignored in drug discovery. They were perceived as synthetically intractable, highly strained, and metabolically unstable. However, the trajectory of medicinal chemistry was permanently altered in 2006 through a collaborative effort between Erick M. Carreira’s group at ETH Zurich and Klaus Müller at Hoffmann-La Roche [6]. By systematically evaluating oxetanes as bioisosteres for gem-dimethyl and carbonyl groups, they unlocked a new dimension in drug design [5].

Among these, substituted phenyl-oxetanes have emerged as particularly valuable motifs. They offer a unique combination of steric bulk, high polarity, and precise spatial vectors for engaging hydrophobic pockets in target proteins [4]. Following the landmark FDA approval of the oxetane-containing drug rilzabrutinib in 2025, the validation of oxetanes in fully synthetic drugs has cemented their status as essential building blocks in modern pharmacochemistry [9].

Physicochemical Rationale: The "Magic Methyl" Alternative

The strategic grafting of a phenyl-oxetane moiety is driven by its profound impact on a molecule's physicochemical profile. When replacing traditional functional groups, the magnitude of these changes is highly dependent on the structural context, but the overarching trends are remarkably consistent [5].

Causality in Design

gem-Dimethyl groups are traditionally deployed to block metabolically labile methylene sites. However, they drastically increase lipophilicity, which can lead to off-target toxicity, poor aqueous solubility, and high plasma protein binding. Substituting a gem-dimethyl group with a phenyl-oxetane maintains the necessary steric blockade but introduces a polar oxygen atom. This structural tweak drastically enhances solubility [4].

Furthermore, the oxetane ring is puckered (typically around a 16° angle for substituted oxetanes), which influences the 3D trajectory of attached phenyl rings, optimizing target binding without the flat, planar penalty of aromatic carbonyls [4].

Quantitative Data Comparison

Table 1: Comparative Physicochemical Impact of Structural Motifs

| Property | gem-Dimethyl | Carbonyl | Substituted Phenyl-Oxetane |

| Aqueous Solubility | Poor | Moderate | High (Up to 4000x increase vs gem-dimethyl) |

| Lipophilicity (LogD) | High | Low | Low (Significantly decreases LogD) |

| H-Bond Acceptor Capacity | None | Strong | Strong (Comparable to aliphatic ketones) |

| Metabolic Clearance | CYP450 Oxidation | Reduction / CYP450 | mEH Hydrolysis (Redirects clearance) |

| Conformational Geometry | Tetrahedral (109.5°) | Planar (120°) | Puckered (~16° angle) |

Metabolic Redirection: Evading CYP450

A critical advantage of phenyl-oxetanes is their ability to alter metabolic pathways. While gem-dimethyls and standard alkyl chains are prone to Cytochrome P450 (CYP450)-mediated oxidation—a major source of adverse drug-drug interactions (DDIs)—oxetanes redirect metabolic clearance.

Oxetanes are selectively hydrolyzed to polar diols by microsomal epoxide hydrolase (mEH) [8]. By shifting the metabolic burden away from CYP450 isoenzymes, medicinal chemists can design safer pharmacokinetic profiles.

Metabolic redirection from CYP450 oxidation to mEH hydrolysis via oxetane incorporation.

Evolution of Synthetic Methodologies

The synthesis of highly substituted phenyl-oxetanes requires overcoming significant thermodynamic and kinetic barriers.

The Grob Fragmentation Challenge

Traditional oxetane synthesis relies on the intramolecular Williamson etherification of 1,3-diols. However, when synthesizing 3,3-diaryloxetanes, the presence of two aryl groups heavily favors an unwanted 1,4-elimination known as Grob fragmentation , which yields an alkene rather than the desired four-membered ring[1].

Modern Synthetic Solutions

To bypass Grob fragmentation, modern approaches have diversified:

-

Nucleophilic Addition to Oxetan-3-one: Direct addition of organolithiums to oxetan-3-one constructs the fully substituted carbon center without risking fragmentation [1].

-

Rhodium-Catalyzed O-H Insertion: For 2,2-disubstituted oxetanes, Bull and co-workers pioneered a sequence involving Rh(II)-catalyzed O-H insertion of diazo compounds into bromohydrins, followed by anionic C-C bond cyclization[2].

-

Photoredox Giese Addition: A cutting-edge methodology utilizes visible-light photoredox catalysis to generate α-oxy radicals from oxetane carboxylic acids, enabling direct Giese-type additions to styrenes and acrylates to form 2-phenyl-oxetanes [7].

Workflow for synthesizing 2,2-disubstituted oxetanes via Rh-catalyzed O-H insertion.

Validated Experimental Protocols

The following protocols represent self-validating systems designed to ensure high yield and reproducibility when handling substituted phenyl-oxetanes.

Protocol A: Synthesis of 3-Phenyl-oxetan-3-ol via Nucleophilic Addition[1]

Causality: Direct addition of an organolithium reagent to oxetan-3-one avoids the Grob fragmentation associated with 1,3-diol cyclization by building the aryl substitution directly onto the pre-formed oxetane core.

-

Preparation of Organolithium: Dissolve 1-(benzyloxy)-4-bromobenzene (1.3 equiv, ~6.5 mmol) in anhydrous THF (20 mL) under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Rationale: Low temperature prevents unwanted side reactions, such as Wurtz coupling, and stabilizes the organolithium species.

-

-

Halogen-Metal Exchange: Add n-Butyllithium (n-BuLi, 1.3 equiv) dropwise over 5 minutes. Stir at -78 °C for 30 minutes to ensure complete lithium-halogen exchange.

-

Nucleophilic Addition: Dropwise add oxetan-3-one (1.0 equiv, ~5.0 mmol) to the reaction mixture.

-

Rationale: Oxetan-3-one is highly electrophilic and prone to ring-opening if overheated; controlled addition prevents exothermic degradation.

-

-

Reaction Maturation: Stir the mixture for an additional 45 minutes at -78 °C, then gradually allow it to warm to room temperature.

-

Quenching & Extraction: Quench the reaction with distilled water to protonate the lithium alkoxide. Separate the layers and extract the aqueous phase with diethyl ether. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

-

Validation: Confirm product formation via ¹H NMR; the defining validation metric is the presence of two distinct doublets related to the methylene groups of the oxetane ring at ~4.88 and 4.91 ppm.

Protocol B: Synthesis of 2-Aryl-2-Substituted Oxetanes via Rh-Catalyzed O-H Insertion [2]

Causality: Constructing a highly congested 2,2-disubstituted center via traditional cyclization is sterically hindered. The Rh-catalyzed O-H insertion provides a highly reactive, pre-organized intermediate primed for intramolecular C-C bond formation.

-

O-H Insertion: Combine the functionalized diazo compound (1.1 equiv) and 2-bromoethanol (1.0 mmol) in benzene (0.1 M). Add Rh₂(OAc)₄ (0.5 mol%) as the catalyst.

-

Thermal Activation: Heat the mixture to 80 °C.

-

Rationale: The rhodium catalyst decomposes the diazo compound into a metallocarbene, which rapidly and chemoselectively inserts into the O-H bond of the bromohydrin.

-

-

Solvent Exchange: Once complete (monitored by TLC), remove the benzene in vacuo and redissolve the intermediate in CH₂Cl₂.

-

Rationale: CH₂Cl₂ provides optimal solubility and polarity for the subsequent anionic cyclization while minimizing side reactions.

-

-

Anionic Cyclization: Add a strong base (e.g., NaH) and stir at 25 °C for 16 hours.

-

Rationale: The base deprotonates the activated carbon, triggering an intramolecular nucleophilic displacement of the bromide to close the four-membered ring.

-

-

Purification: Quench with saturated NH₄Cl, extract with CH₂Cl₂, and purify via flash column chromatography to yield the functionalized 2-phenyl-oxetane.

References

-

Chemical Space Exploration of Oxetanes Source: PMC - NIH1

-

Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space Source: semanticscholar.org

-

Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journals2

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications3

-

Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: ACS Publications4

-

Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! Source: CHIMIA5

-

Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals Source: RSC6

-

Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways Source: ResearchGate7

-

Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis8

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chimia.ch [chimia.ch]

- 6. Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07764H [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

Use of 3-(3-Bromo-5-methoxyphenyl)oxetane in organic synthesis

Expert Insight: The reaction is highly sensitive to air and moisture. The use of a glovebox is highly recommended for weighing and adding reagents. [13]The base is critical; sodium tert-butoxide is a common choice, but other bases like LHMDS or K₃PO₄ can be effective, especially for sensitive substrates. [15]Pre-forming the active Pd(0) catalyst by stirring the precatalyst and ligand in the solvent for 15-20 minutes before adding the other reagents can sometimes improve reproducibility and yields. [15]

Section 3: Stability of the Oxetane Ring

A crucial consideration when employing oxetane-containing building blocks is the stability of the four-membered ring to the reaction conditions. The inherent ring strain (~25.5 kcal/mol) makes oxetanes susceptible to ring-opening under certain conditions, particularly with strong Lewis or Brønsted acids. [8][13] However, the oxetane core demonstrates remarkable stability under the conditions typically employed for many standard synthetic transformations, including palladium-catalyzed cross-coupling reactions. [14]The basic or neutral conditions of Suzuki-Miyaura and Buchwald-Hartwig aminations are well-tolerated, leaving the oxetane moiety intact. This stability allows for the late-stage introduction of the oxetane-aryl fragment, preserving its beneficial properties in the final target molecule. It is advisable to avoid strongly acidic workup procedures where possible to ensure the integrity of the ring.

Figure 4: A generalized experimental workflow for cross-coupling reactions.

Conclusion

3-(3-Bromo-5-methoxyphenyl)oxetane is a highly valuable and versatile building block for modern organic synthesis, particularly in the context of drug discovery and development. Its dual functionality allows for the reliable introduction of the beneficial oxetane motif into complex molecules via robust and well-understood palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein serve as a comprehensive guide for researchers and scientists to effectively utilize this reagent in their synthetic campaigns, enabling the efficient construction of novel chemical entities with potentially enhanced pharmaceutical properties.

References

- Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Public

- Applications of oxetanes in drug discovery and medicinal chemistry - PubMed - NIH.

- Oxetanes in Drug Discovery - PharmaBlock.

- Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed.

- Oxetanes in Drug Discovery: Structural and Synthetic Insights - ACS Public

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Public

- Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine - Benchchem.

- Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - RSC Publishing.

- Buchwald–Hartwig amin

- A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions - Benchchem.

- A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions - Benchchem.

- (PDF)

- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC.

- Oxetanes: formation, reactivity and total syntheses of n

- Applications of oxetanes in drug discovery and medicinal chemistry - PMC.

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- "low yield in Suzuki coupling with 3-Bromo-5-propoxyphenylboronic acid" - Benchchem.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. d-nb.info [d-nb.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Derivatization of 3-(3-Bromo-5-methoxyphenyl)oxetane for Drug Discovery

Introduction: Strategic Value of the 3-(3-Bromo-5-methoxyphenyl)oxetane Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable drug-like properties is paramount. The 3-(3-Bromo-5-methoxyphenyl)oxetane scaffold has emerged as a particularly valuable starting point for library synthesis in drug discovery programs. Its strategic utility is rooted in the unique combination of two key structural motifs: the oxetane ring and a di-substituted phenyl ring bearing orthogonal, reactive handles.

The oxetane ring , a four-membered cyclic ether, is increasingly recognized as a "smart" functional group that can significantly enhance the physicochemical properties of drug candidates.[1][2] Unlike its more lipophilic gem-dimethyl or metabolically labile carbonyl bioisosteres, the oxetane introduces polarity and three-dimensionality with a low molecular weight penalty.[3][4] This often leads to marked improvements in aqueous solubility, metabolic stability, and lipophilicity (LogD), while also modulating the basicity (pKa) of adjacent amines.[1][5][6] The 3-substituted pattern is particularly common due to its synthetic tractability and stability.[7]

The 3-bromo-5-methoxyphenyl portion of the scaffold provides two distinct and reliable points for diversification:

-

Aryl Bromide : A versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with a high degree of predictability and functional group tolerance.[8][9]

-

Methoxy Group (Anisole) : A latent phenol, which can be unmasked via O-demethylation to introduce a new vector for derivatization through etherification, esterification, or other phenol-specific chemistries.[10]

This guide provides a detailed exploration of the primary derivatization pathways for this scaffold, complete with field-tested protocols and insights into experimental design, empowering researchers to efficiently generate diverse libraries of novel chemical entities.

Core Derivatization Strategies: A Multi-Vector Approach

The true power of the 3-(3-Bromo-5-methoxyphenyl)oxetane scaffold lies in its capacity for systematic and multi-directional exploration of chemical space. The derivatization strategy can be logically divided based on the reactive handle being addressed.

Caption: Key derivatization pathways from the core scaffold.

A. Derivatization via the Aryl Bromide: Cross-Coupling Reactions

The carbon-bromine bond is the most versatile handle for rapid library generation. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their reliability and broad substrate scope.[11]

1. Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is arguably the most widely used C-C bond-forming reaction in drug discovery, coupling the aryl bromide with a boronic acid or boronate ester.[11][12] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling various aryl and heteroaryl boronic acids.

| Parameter | Condition | Rationale & Expert Insights |

| Reagents | 3-(3-Bromo-5-methoxyphenyl)oxetane (1.0 eq.), Arylboronic Acid (1.2 eq.), Pd(dppf)Cl₂ (3-5 mol%), K₂CO₃ or K₃PO₄ (2.0-3.0 eq.) | The choice of base is critical; K₃PO₄ is often effective for more challenging couplings. Pd(dppf)Cl₂ is a reliable, air-stable pre-catalyst suitable for a broad range of substrates.[12] |

| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | The aqueous component is essential for the transmetalation step. Solvents must be degassed to prevent oxidation and deactivation of the Pd(0) catalyst. |

| Temperature | 80-100 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[8] |

| Atmosphere | Inert (Argon or Nitrogen) | The active Pd(0) species is oxygen-sensitive. Maintaining an inert atmosphere throughout the setup and reaction is crucial for reproducibility and yield. |

| Reaction Time | 4-16 hours | Monitor by TLC or LC-MS. Electron-poor boronic acids tend to react faster, while sterically hindered partners may require longer times or higher temperatures. |

Step-by-Step Methodology:

-

To a dry reaction vessel, add 3-(3-bromo-5-methoxyphenyl)oxetane, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add the palladium catalyst under a positive pressure of inert gas.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the specified temperature with vigorous stirring.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

2. Buchwald-Hartwig Amination (C-N Bond Formation)

For the introduction of primary or secondary amines, the Buchwald-Hartwig amination is the premier method.[9][13] It allows for the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals. The choice of ligand is critical and substrate-dependent.[14]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol utilizes a modern, highly active catalyst system.

| Parameter | Condition | Rationale & Expert Insights |

| Reagents | 3-(3-Bromo-5-methoxyphenyl)oxetane (1.0 eq.), Amine (1.2 eq.), Pd₂(dba)₃ (2 mol%), XPhos or RuPhos (4-5 mol%), NaOt-Bu or LHMDS (1.4-2.0 eq.) | Buchwald's biarylphosphine ligands (like XPhos) are highly effective for coupling a wide range of amines, including primary amines and less nucleophilic substrates.[15] LHMDS can be a superior base for substrates with sensitive functional groups.[14] |

| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous, aprotic solvents are required as the strong bases used are water-sensitive. |

| Temperature | 90-110 °C | Higher temperatures are generally needed to facilitate the reductive elimination step, which is often rate-limiting. |

| Atmosphere | Inert (Argon or Nitrogen) | As with all Pd(0)-catalyzed reactions, exclusion of oxygen is critical to prevent catalyst degradation. |

| Reaction Time | 6-24 hours | Monitor by LC-MS. Hindered amines or electron-rich aryl bromides may require longer reaction times. |

Step-by-Step Methodology:

-

In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

-

Add the anhydrous solvent and stir for 5-10 minutes to form the active catalyst.

-

Add the 3-(3-bromo-5-methoxyphenyl)oxetane followed by the amine.

-

Seal the vessel and heat to the target temperature with stirring.

-

After cooling, quench the reaction carefully by adding saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.

-

Purify via flash column chromatography.

3. Sonogashira Coupling (C-Csp Bond Formation)

To introduce alkyne functionalities, the Sonogashira coupling is the reaction of choice. It couples the aryl bromide with a terminal alkyne, typically using a dual palladium/copper catalytic system, although copper-free methods are also prevalent.[16]

Protocol 3: Copper-Free Sonogashira Coupling

This protocol minimizes the risk of alkyne homocoupling (Glaser coupling), which can be a problematic side reaction in copper-catalyzed systems.[16][17]

| Parameter | Condition | Rationale & Expert Insights |

| Reagents | 3-(3-Bromo-5-methoxyphenyl)oxetane (1.0 eq.), Terminal Alkyne (1.5 eq.), (AllylPdCl)₂ (2.5 mol%), P(t-Bu)₃ (10 mol%), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) | The use of a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is key to promoting the catalytic cycle in the absence of copper.[16][18] The amine base acts as both a base and a solvent. |

| Solvent | DMF or neat amine (e.g., TEA) | DMF is a good polar aprotic solvent for this transformation. Using the amine base as the solvent can sometimes accelerate the reaction. |

| Temperature | Room Temperature to 60 °C | Copper-free systems often allow for milder reaction conditions. The electron-rich nature of the 3-bromo-5-methoxyphenyl ring may necessitate gentle heating to facilitate oxidative addition.[19] |

| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability. |

| Reaction Time | 2-12 hours | Monitor by TLC or LC-MS. |

Step-by-Step Methodology: